

Methyl 5-amino-2-chlorobenzoate: A Versatile Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-amino-2-chlorobenzoate**

Cat. No.: **B1309103**

[Get Quote](#)

Senior Application Scientist's Guide to Synthetic Protocols and Methodologies

Prepared for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth guide to the synthetic utility of **Methyl 5-amino-2-chlorobenzoate**. This guide moves beyond simple procedural lists to offer a causal understanding of experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Core Compound Analysis: Physicochemical Properties and Safety

Methyl 5-amino-2-chlorobenzoate (CAS No: 42122-75-8) is a bifunctional aromatic compound featuring an electron-donating amino group and an electron-withdrawing chloro group, along with a methyl ester. This electronic arrangement makes it a valuable and versatile starting material for the synthesis of a wide array of complex molecules, particularly heterocyclic systems and substituted aromatic compounds.

Table 1: Physicochemical Properties of **Methyl 5-amino-2-chlorobenzoate**

Property	Value	Source
CAS Number	42122-75-8	[1]
Molecular Formula	C ₈ H ₈ CINO ₂	[1]
Molecular Weight	185.61 g/mol	[2]
Appearance	White to Yellow to Orange powder to lump	[1]
Melting Point	68-70 °C	[1]
Boiling Point	320 °C	[1]
Solubility	Soluble in Methanol	[1]

Safety and Handling: **Methyl 5-amino-2-chlorobenzoate** is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[\[2\]](#)[\[3\]](#)[\[4\]](#) Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn at all times.[\[3\]](#) All manipulations should be performed in a well-ventilated area or a chemical fume hood.[\[3\]](#) Store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[\[1\]](#)

Application Note I: Amide Bond Formation via Acylation of the Amino Group

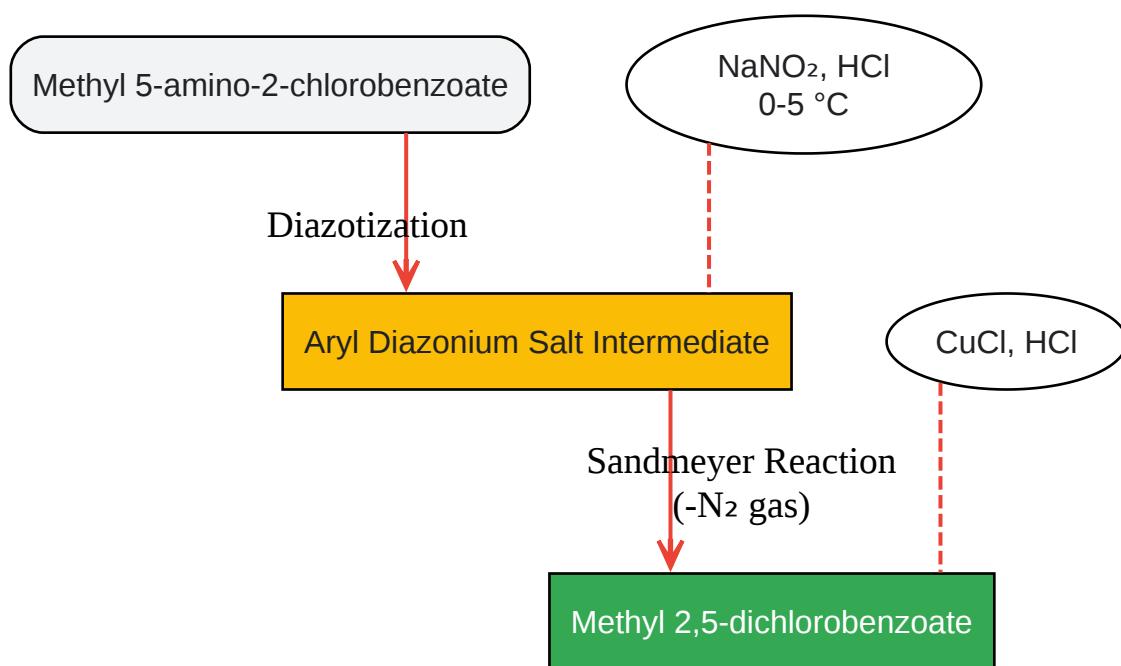
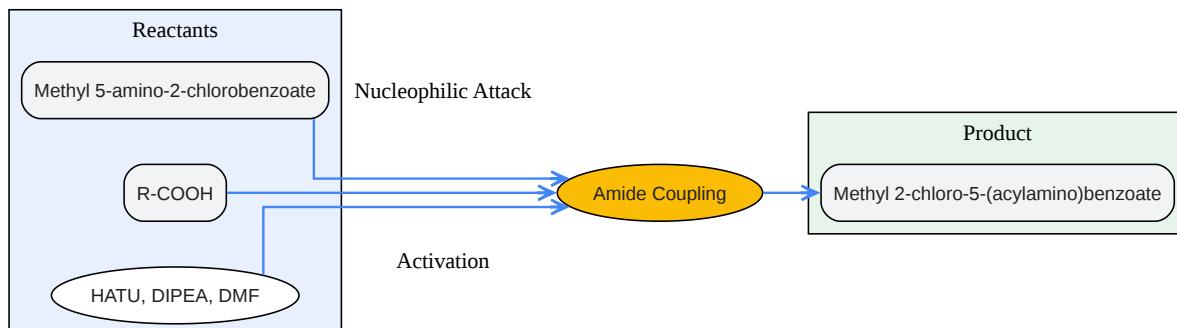
The primary amine of **Methyl 5-amino-2-chlorobenzoate** serves as a nucleophilic handle for the construction of amide bonds, a fundamental linkage in a vast number of pharmaceuticals and biologically active molecules.[\[5\]](#) The reaction involves the acylation of the amine with a carboxylic acid, typically activated by a coupling reagent to form a highly reactive intermediate.

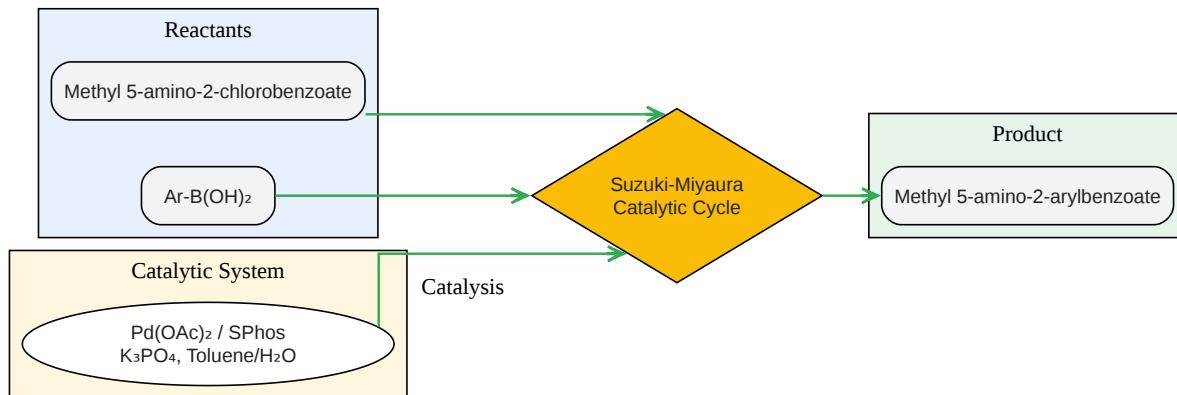
Causality in Protocol Design: The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions. Reagents like (1-Cyano-2-ethoxy-2-oxoethylideneaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or uronium/phosphonium salts (e.g., HATU, BOP) are highly effective because they rapidly convert the carboxylic acid into an activated ester.[\[6\]](#) This active species readily reacts with the amine nucleophile. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine

(DIPEA) or 2,6-lutidine, is essential to neutralize the acid formed during the reaction without competing with the primary amine.[6]

Detailed Protocol: Synthesis of Methyl 2-chloro-5-(acylamino)benzoate

Objective: To acylate the 5-amino group of **Methyl 5-amino-2-chlorobenzoate** with a generic carboxylic acid (R-COOH).



Materials:


- **Methyl 5-amino-2-chlorobenzoate** (1.0 eq)
- Carboxylic acid (R-COOH) (1.1 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.1 eq) and anhydrous DMF.
- Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

- Nucleophilic Addition: Add **Methyl 5-amino-2-chlorobenzoate** (1.0 eq) to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl-5-amino-2-chlorobenzoate CAS#: 42122-75-8 [m.chemicalbook.com]
- 2. Methyl 2-amino-5-chlorobenzoate | C8H8CINO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Methyl 2-amino-5-chlorobenzoate - Shandong Biotech [shandongbiotech.com]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Methyl 5-amino-2-chlorobenzoate: A Versatile Intermediate for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1309103#methyl-5-amino-2-chlorobenzoate-as-a-synthetic-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com